

In-Depth Technical Guide: 2-Ethylbenzaldehyde (CAS 22927-13-5)

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Compound of Interest

Compound Name: 2-Ethylbenzaldehyde

Cat. No.: B125284

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of **2-Ethylbenzaldehyde** (CAS No. 22927-13-5), an aromatic aldehyde of interest in fine chemical synthesis and as a building block for more complex molecules, including potential pharmaceutical agents.

General & Physicochemical Properties

2-Ethylbenzaldehyde, also known as o-ethylbenzaldehyde, is an organic compound characterized by an ethyl group positioned ortho to a formyl group on a benzene ring. At room temperature, it is a colorless to pale yellow liquid. Its structure lends it good solubility in organic solvents, with limited solubility in water.

Table 1: Identifiers and Key Properties

Property	Value	Source(s)
CAS Number	22927-13-5	
Molecular Formula	C ₉ H ₁₀ O	
Molecular Weight	134.18 g/mol	
IUPAC Name	2-ethylbenzaldehyde	
Synonyms	o-Ethylbenzaldehyde, Benzaldehyde, 2-ethyl-	
InChI	InChI=1S/C9H10O/c1-2-8-5-3-4-6-9(8)7-10/h3-7H,2H2,1H3	
SMILES	CCc1ccccc1C=O	

Table 2: Physicochemical Data

Property	Value	Unit	Source(s)
Appearance	Colorless to pale yellow liquid	-	
Boiling Point	209 - 212	°C	
Density	1.02	g/mL at 25 °C	
Refractive Index (n _{20/D})	1.538	-	
Flash Point	> 110	°C	
Vapor Pressure	0.20	mmHg at 25 °C (est.)	
logP (Octanol/Water)	2.062 - 2.631	-	
Solubility in Water	Limited	-	
Solubility in Ethanol	893.43	g/L at 25 °C	

Spectroscopic Profile

Spectroscopic data is crucial for the identification and characterization of **2-Ethylbenzaldehyde**. While a complete public database of all spectra is not available, the following represents a combination of experimental data and well-established predictions based on analogous structures.

Table 3: Spectroscopic Data

Technique	Data Highlights and Predicted Chemical Shifts (δ)	Source(s)
^1H NMR	Identity confirmed by ^1H NMR. Predicted shifts (CDCl_3 , 400 MHz): ~ 10.3 ppm (s, 1H, -CHO), ~ 7.9 ppm (d, 1H, Ar-H), ~ 7.5 - 7.6 ppm (m, 2H, Ar-H), ~ 7.3 ppm (t, 1H, Ar-H), ~ 3.0 ppm (q, 2H, $-\text{CH}_2-$), ~ 1.3 ppm (t, 3H, $-\text{CH}_3$).	
^{13}C NMR	Predicted shifts (CDCl_3 , 101 MHz): ~ 193 ppm (-CHO), ~ 147 ppm (Ar C-Et), ~ 134 ppm (Ar C-CHO), ~ 134 ppm (Ar CH), ~ 131 ppm (Ar CH), ~ 128 ppm (Ar CH), ~ 126 ppm (Ar CH), ~ 26 ppm ($-\text{CH}_2-$), ~ 15 ppm ($-\text{CH}_3$).	
Infrared (IR)	Experimental ATR-IR available. Key absorptions expected at: $\sim 3060\text{ cm}^{-1}$ (Ar C-H stretch), ~ 2970 , 2875 cm^{-1} (Alkyl C-H stretch), ~ 2820 , 2720 cm^{-1} (Aldehyde C-H, Fermi doublet), $\sim 1700\text{ cm}^{-1}$ (strong, C=O stretch), ~ 1600 , 1460 cm^{-1} (Ar C=C stretch).	
Mass Spec. (MS)	Experimental EI-MS available. Key fragments (m/z): 134 (M^+), 133 (M-H^+), 105 (M-CHO^+), 91 (tropylium ion), 77 (phenyl ion).	

Synthesis and Reactivity

2-Ethylbenzaldehyde serves as a valuable intermediate. Its synthesis and subsequent reactions are central to its application in research and drug development.

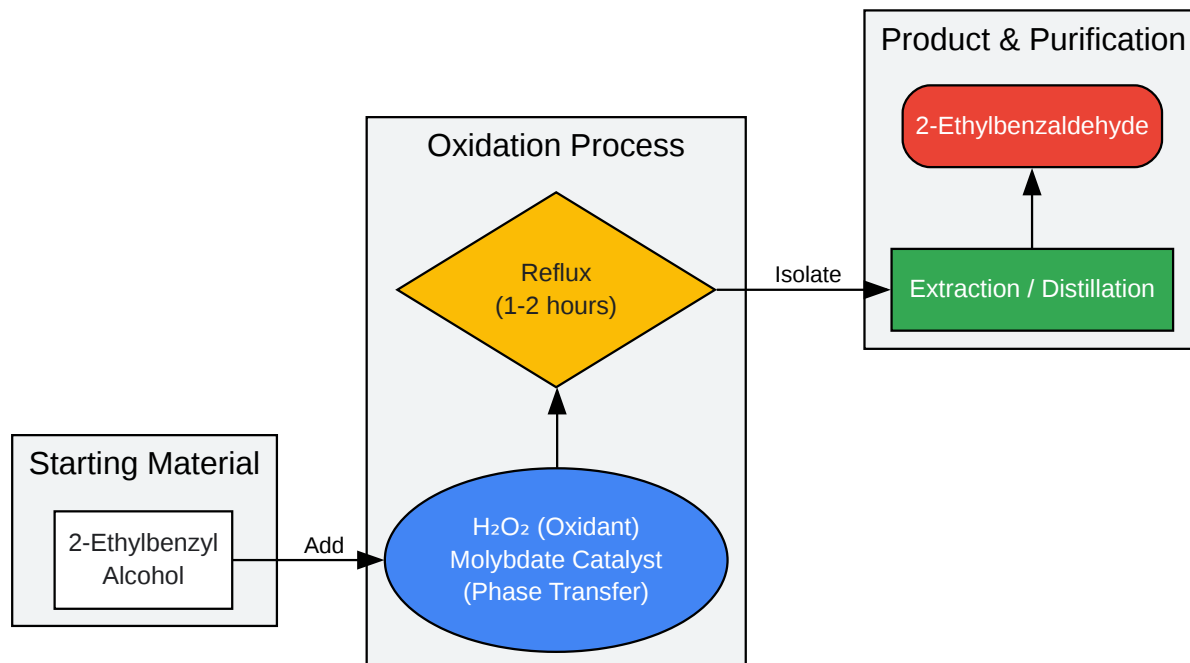
Experimental Protocols: Synthesis

While specific literature protocols for **2-Ethylbenzaldehyde** are proprietary, its synthesis can be reliably achieved through established methods for aromatic aldehydes. The oxidation of the corresponding primary alcohol, 2-ethylbenzyl alcohol, is a common and effective route.

Generalized Protocol: Oxidation of 2-Ethylbenzyl Alcohol

This protocol is a generalized representation of a green oxidation method using a phase-transfer catalyst and hydrogen peroxide, adapted from procedures for benzyl alcohol.

- **Catalyst Preparation:** A tetra(alkyl)ammonium octamolybdate catalyst can be prepared by reacting sodium molybdate dihydrate with an alkylammonium halide (e.g., benzyltriethylammonium chloride) in an acidic aqueous solution at ~70 °C. The resulting precipitate is filtered and washed.
- **Reaction Setup:** To a round-bottom flask, add 2-ethylbenzyl alcohol (1.0 equiv) and the prepared catalyst (~0.2 mol%).
- **Oxidation:** Add 15% aqueous hydrogen peroxide (1.2 equiv) to the flask.
- **Heating:** The mixture is heated to reflux for 1-2 hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The product is then isolated, typically by distillation or extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).
- **Purification:** The isolated crude product is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. Final purification is achieved by vacuum distillation.



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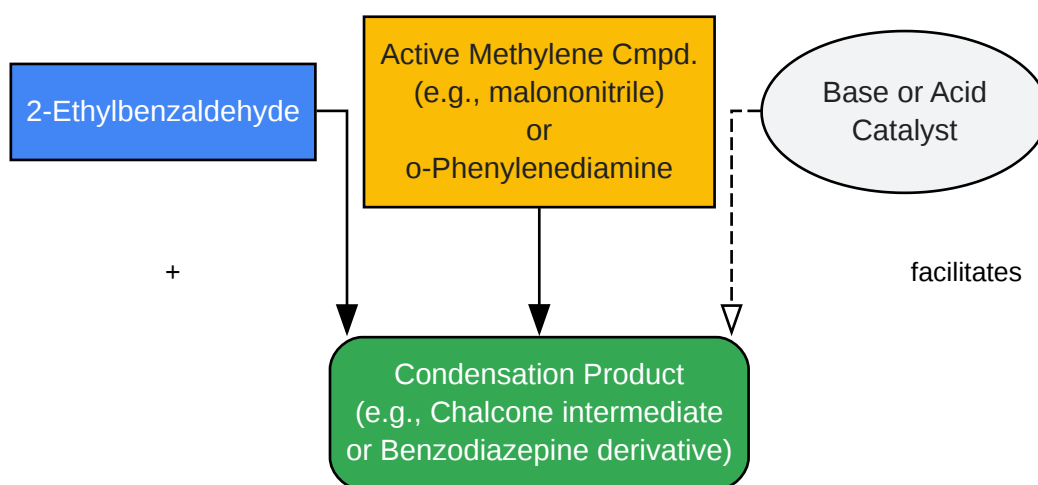
Diagram 1: Generalized workflow for the synthesis of **2-Ethylbenzaldehyde**.

Reactivity and Applications

2-Ethylbenzaldehyde's reactivity is dominated by its aldehyde functional group, making it a precursor for various molecular scaffolds.^[1]

- **Condensation Reactions:** It readily undergoes condensation reactions. For example, it can react with compounds containing active methylene groups (like malonates) or with amines and thiols (like phenylenediamine or aminothiophenol) to form more complex heterocyclic structures. These reactions are fundamental in building libraries of compounds for drug discovery.
- **Asymmetric Additions:** The aldehyde can serve as an electrophile in asymmetric addition reactions, allowing for the stereocontrolled introduction of substituents, a critical step in the synthesis of chiral drugs.

- **Dye Synthesis:** It is used in the solid-phase synthesis of BODIPY dyes, which are fluorescent molecules with applications in biological imaging and sensors.
- **Antibacterial Agents:** **2-Ethylbenzaldehyde** is a reactant for the preparation of potential antibacterial agents, highlighting its relevance in medicinal chemistry.



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Diagram 2: Logical relationship in a typical condensation reaction.

Safety and Handling

2-Ethylbenzaldehyde is a combustible liquid and requires careful handling in a laboratory setting. It is classified as an irritant to the skin and eyes and may cause respiratory irritation.

Table 4: GHS Hazard Information

Identifier	Code	Description
Pictogram	GHS07	Exclamation Mark
Signal Word	Warning	
Hazard Statements	H315	Causes skin irritation
H319	Causes serious eye irritation	
H335	May cause respiratory irritation	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapours/spray
P280	Wear protective gloves/eye protection/face protection	
P302+P352	IF ON SKIN: Wash with plenty of water	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	

Handling and Storage Recommendations:

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat.
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. For maintaining product quality, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

- Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, and strong bases.

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References

- 1. 2-Ethylbenzaldehyde o-Ethylbenzaldehyde [sigmaaldrich.com]
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